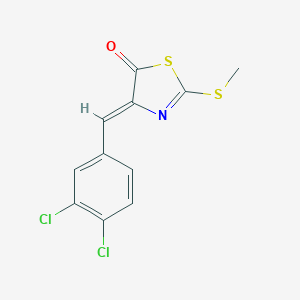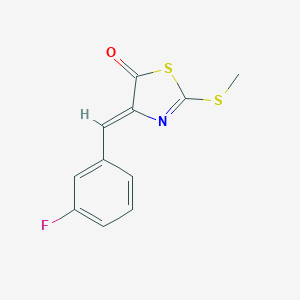![molecular formula C14H10ClN5S B307601 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B307601.png)
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including its use as a tool for studying biochemical and physiological effects in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that this compound can interact with certain receptors in the brain and modulate their activity. This could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which could have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has shown promise in various scientific research applications, making it a potentially valuable tool for researchers.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine. One area that could be explored is the compound's potential as a treatment for neurological disorders. Additionally, more research could be done to fully understand the compound's mechanism of action and its potential as a tool for studying biochemical and physiological effects.
Conclusion:
This compound is a chemical compound that has shown promise in various scientific research applications. Its relatively easy synthesis method and potential as a tool for studying biochemical and physiological effects make it a valuable compound for researchers to explore. However, more research is needed to fully understand the compound's mechanism of action and its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine involves a multistep process that requires careful attention to detail. The starting materials for this synthesis are 2-thiophenecarboxaldehyde and 4-chlorobenzaldehyde. These two compounds are reacted with guanidine carbonate and ammonium acetate to form the intermediate 2-(4-chlorophenyl)-5-(2-thienyl)-1H-tetrazole. This intermediate is then reacted with hydrazine hydrate to form the final product, this compound.
Aplicaciones Científicas De Investigación
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine has shown potential in various scientific research applications. One area where this compound has been studied is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of various neurological disorders.
Another area where this compound has been studied is in the field of cancer research. Studies have shown that this compound can inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C14H10ClN5S |
|---|---|
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
7-(4-chlorophenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H10ClN5S/c15-10-5-3-9(4-6-10)12-8-11(13-2-1-7-21-13)16-14-17-18-19-20(12)14/h1-8,12H,(H,16,17,19) |
Clave InChI |
GPYOAEHWJKZUEA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CSC(=C1)C2=CC(N3C(=N2)N=NN3)C4=CC=C(C=C4)Cl |
SMILES |
C1=CSC(=C1)C2=CC(N3C(=N2)N=NN3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CSC(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307520.png)
![2-[2-(6-Bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl propionate](/img/structure/B307521.png)
![6-(2-Chloro-6-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307524.png)
![1-[10-bromo-6-(2,3-dichlorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307525.png)
![6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307530.png)
![10-Bromo-6-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307531.png)
![3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307532.png)
![(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307533.png)
![[6-(5-bromo-2,3-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307534.png)

![7-Butyryl-6-(4-methoxy-1-naphthyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307538.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B307540.png)
![4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B307541.png)